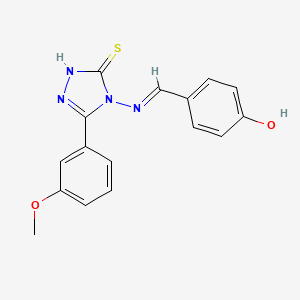

4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Description

This compound (CAS: 497920-45-3, molecular formula: C₁₆H₁₄N₄O₂S, molecular weight: 326.373 g/mol) is a Schiff base derivative featuring a 1,2,4-triazole core substituted with a mercapto (-SH) group, a 3-methoxyphenyl ring, and a phenolic hydroxyl group . It has been investigated for applications in medicinal chemistry (e.g., anticancer and antioxidant activity) and materials science (e.g., nanoparticle synthesis for solar cells) .

Properties

CAS No. |

613249-00-6 |

|---|---|

Molecular Formula |

C16H14N4O2S |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H14N4O2S/c1-22-14-4-2-3-12(9-14)15-18-19-16(23)20(15)17-10-11-5-7-13(21)8-6-11/h2-10,21H,1H3,(H,19,23)/b17-10+ |

InChI Key |

NMDVVMONJYRKPO-LICLKQGHSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of 3-mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazole-4-amine with 4-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Reactions of the Mercapto (-SH) Group

The thiol group is a primary reactive site due to its nucleophilic and redox-active nature.

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates for disulfide formation or electrophilic attack for sulfonic acids.

-

Alkylation follows an S<sub>N</sub>2 mechanism under basic conditions .

Reactions of the Imine (C=N) Group

The imine bond exhibits electrophilic character, enabling hydrolysis and nucleophilic additions.

Spectroscopic Evidence :

-

IR absorption at 1608–1612 cm<sup>−1</sup> (C=N stretch) confirms imine presence .

-

Hydrolysis under acidic conditions is indicated by NMR shifts at δ 10.10–10.40 ppm (imine CH) .

Reactions of the Phenolic (-OH) Group

The phenolic hydroxyl group participates in acid-base and electrophilic substitution reactions.

Key Observations :

-

The -OH group enhances solubility in polar solvents and influences bioavailability.

-

Substitution occurs preferentially at the para position to the hydroxyl group due to directing effects .

Reactivity of the Methoxy-Substituted Aromatic Ring

The 3-methoxyphenyl group undergoes electrophilic substitution, guided by the electron-donating methoxy (-OCH<sub>3</sub>) group.

Structural Influence :

-

Methoxy groups activate the ring toward electrophiles, favoring substitution at ortho/para positions .

Condensation and Cyclization Reactions

The compound serves as a precursor for synthesizing heterocyclic systems via condensation.

Example Synthesis :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 250°C, followed by decomposition into:

-

Primary products : CO<sub>2</sub>, H<sub>2</sub>S, and aromatic fragments.

-

Char residue : ~15% at 600°C.

Biological Activity Correlation

Reactivity directly influences bioactivity:

Scientific Research Applications

4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is largely dependent on its functional groups. The thiol group can interact with metal surfaces to form protective films, thereby inhibiting corrosion. The imine group can interact with biological targets, potentially disrupting microbial cell walls or scavenging free radicals .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Findings from Comparative Studies

Bioactivity :

- The target compound demonstrated significant inhibition of MCF-7 breast cancer cell proliferation (IC₅₀ ~15 µM) via apoptosis induction and cell cycle arrest, comparable to tubulin inhibitors .

- The naphthyloxy-substituted analog (C₂₀H₁₆N₄O₂S) showed 85% radical scavenging in DPPH assays, outperforming the target compound (72%) .

- The 2-fluorophenyl analog exhibited low acute toxicity (LD₅₀ >2000 mg/kg), classified as Category IV under Sidorov’s classification, suggesting a safer profile than halogen-free analogs .

Electronic and Steric Effects: Electron-donating groups (e.g., 3-methoxy in the target compound) enhance electron density on the triazole ring, improving interactions with biological targets like enzymes or DNA .

Corrosion Inhibition: While the target compound’s corrosion inhibition data is absent, structurally similar mercapto-triazoles (e.g., 3-phenyl-4-amino-5-mercapto-1,2,4-triazole) achieved 97% inhibition efficiency on mild steel in acidic media, attributed to adsorption via sulfur and nitrogen atoms .

Material Science Applications: The naphthalenylmethyl-substituted triazole-Schiff base formed stable Ag(I) and Pd(II) nanoparticle complexes with 80–90 nm diameters, used in solar cell fabrication due to their optoelectronic properties .

Research Findings and Implications

Anticancer Mechanisms

The target compound’s nanoparticles induced apoptosis in MCF-7 cells via ROS generation and mitochondrial membrane depolarization, with a mechanism akin to tubulin inhibitors . Its methoxy group likely enhances membrane permeability compared to non-polar analogs.

Biological Activity

The compound 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a notable derivative of the 1,2,4-triazole class, which has garnered interest for its diverse biological activities. This article aims to provide a comprehensive overview of its biological potential, including antimicrobial, antifungal, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is . Its structure features a triazole ring with a mercapto group and a methoxyphenyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

-

Antibacterial Properties :

- Studies have demonstrated that triazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- The compound's mechanism of action may involve inhibition of bacterial enzymes, as indicated by molecular docking studies which reveal strong binding affinities to target sites .

- Antifungal Properties :

Other Pharmacological Activities

- Anti-inflammatory and Analgesic Effects :

- Antioxidant Activity :

Case Study 1: In Silico Analysis

A recent study utilized in silico methods to evaluate the binding affinity of similar triazole compounds to various enzyme targets. The results indicated that compounds with a methoxy group exhibited enhanced interactions with active sites compared to their unsubstituted counterparts .

Case Study 2: In Vitro Evaluations

In vitro tests on synthesized derivatives of 1,2,4-triazoles showed promising results against cancer cell lines such as HT29. The presence of methoxy and mercapto groups was correlated with increased cytotoxicity .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can spectral data validate its identity?

- Methodology : The compound is synthesized via Schiff base formation. A methanolic solution of 4-amino-5-mercapto-1,2,4-triazole derivatives is reacted with aldehydes under reflux. Post-synthesis, identity validation involves comparing experimental spectral data (¹H/¹³C NMR, IR) with literature values. For example, Tran (2022) used Sahoo et al.'s protocol , while NMR shifts (e.g., δ = 3.78 ppm for OCH₃, δ = 10.18 ppm for NH) are critical for confirming structural motifs .

- Key Tools : NMR spectroscopy, IR spectroscopy, and reference data from peer-reviewed syntheses.

Q. How can researchers optimize purification protocols for intermediates in the synthesis?

- Methodology : Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from methanol. highlights DIBAL-H reduction followed by vacuum drying to isolate intermediates without further purification . For thiol-containing derivatives, inert atmospheres (N₂/Ar) prevent oxidation during work-up.

- Key Tools : TLC monitoring, solvent polarity gradients, inert condition setups.

Q. What analytical techniques are essential for characterizing the Schiff base linkage?

- Methodology : The imine (C=N) bond is confirmed via IR (stretching ~1600–1640 cm⁻¹) and ¹H NMR (δ = 8.5–9.5 ppm for azomethine protons). X-ray crystallography (e.g., as in Hanif et al., 2008) provides definitive proof of bond geometry .

- Key Tools : Single-crystal X-ray diffraction, spectroscopic analysis.

Advanced Research Questions

Q. How does the 3-mercapto group influence the compound’s reactivity in biological systems?

- Methodology : The thiol (-SH) group enhances metal chelation and redox activity. Comparative studies with non-thiol analogs (e.g., replacing -SH with -OCH₃) can isolate its role. Labanauskas et al. (2004) demonstrated anti-inflammatory activity in thiol-containing triazoles via COX-2 inhibition assays .

- Key Tools : Enzymatic inhibition assays, molecular docking simulations.

Q. How can structural contradictions in spectral data across studies be resolved?

- Methodology : Discrepancies (e.g., NH proton shifts) arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Use deuterated solvents consistently and compare data under identical conditions. emphasizes cross-referencing with crystallographic data (e.g., bond lengths/angles from ) .

- Key Tools : Controlled solvent systems, computational chemistry (DFT calculations).

Q. What strategies are effective for evaluating the compound’s pharmacokinetic properties?

- Methodology : Lipophilicity (logP) is determined via shake-flask/HPLC methods. Metabolic stability is assessed using liver microsome assays. Labanauskas et al. (2004) correlated substituent effects (e.g., methoxy vs. halogen groups) with bioavailability .

- Key Tools : HPLC-MS, in vitro ADME assays.

Q. How can single-crystal X-ray diffraction resolve tautomeric ambiguity in the triazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.